molecular formula C28H20N4S B292450 4-(4,5-diphenyl-1H-imidazol-2-yl)-1-phenyl-3-(2-thienyl)-1H-pyrazole

4-(4,5-diphenyl-1H-imidazol-2-yl)-1-phenyl-3-(2-thienyl)-1H-pyrazole

Cat. No. B292450
M. Wt: 444.6 g/mol
InChI Key: GEPKMMRSROKYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,5-diphenyl-1H-imidazol-2-yl)-1-phenyl-3-(2-thienyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as DTBP or DPP and is synthesized through a multistep process involving various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4,5-diphenyl-1H-imidazol-2-yl)-1-phenyl-3-(2-thienyl)-1H-pyrazole is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins involved in cancer cell growth and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-(4,5-diphenyl-1H-imidazol-2-yl)-1-phenyl-3-(2-thienyl)-1H-pyrazole has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, this compound has shown potential in improving cognitive function and reducing oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-(4,5-diphenyl-1H-imidazol-2-yl)-1-phenyl-3-(2-thienyl)-1H-pyrazole in lab experiments is its potential in cancer research and neurodegenerative disease treatment. However, one of the limitations of using this compound is its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are various future directions for the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-1-phenyl-3-(2-thienyl)-1H-pyrazole in scientific research. One of the primary future directions is the development of this compound as a potential anti-cancer drug. Additionally, further studies are needed to determine its safety and efficacy in the treatment of neurodegenerative diseases. Furthermore, studies are needed to explore the potential use of this compound in other scientific research fields such as cardiovascular disease and diabetes.

Synthesis Methods

The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)-1-phenyl-3-(2-thienyl)-1H-pyrazole is a multistep process involving various chemical reactions. The first step involves the reaction of 2-phenyl-1H-imidazole-4,5-dicarbaldehyde with 2-thiophenecarboxylic acid hydrazide in the presence of acetic acid to form 4,5-diphenyl-2-(2-thienyl)imidazole-1-carboxylic acid hydrazide. The second step involves the reaction of 4,5-diphenyl-2-(2-thienyl)imidazole-1-carboxylic acid hydrazide with phenylhydrazine in the presence of acetic acid to form 4,5-diphenyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide. The final step involves the reaction of 4,5-diphenyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide with acetic anhydride and triethylamine to form 4-(4,5-diphenyl-1H-imidazol-2-yl)-1-phenyl-3-(2-thienyl)-1H-pyrazole.

Scientific Research Applications

4-(4,5-diphenyl-1H-imidazol-2-yl)-1-phenyl-3-(2-thienyl)-1H-pyrazole has potential applications in various scientific research fields. One of the primary research areas is cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C28H20N4S

Molecular Weight

444.6 g/mol

IUPAC Name

4,5-diphenyl-2-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1H-imidazole

InChI

InChI=1S/C28H20N4S/c1-4-11-20(12-5-1)25-26(21-13-6-2-7-14-21)30-28(29-25)23-19-32(22-15-8-3-9-16-22)31-27(23)24-17-10-18-33-24/h1-19H,(H,29,30)

InChI Key

GEPKMMRSROKYPT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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